molecular formula C17H10ClNO2S B12541164 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one CAS No. 660852-11-9

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one

Cat. No.: B12541164
CAS No.: 660852-11-9
M. Wt: 327.8 g/mol
InChI Key: AHVXUWODOAFBPB-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study conducted by Nacher-Luis et al. demonstrated that similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

In a detailed case study, treatment with this compound resulted in a significant increase in sub-G1 phase cells in flow cytometry analysis, indicative of apoptosis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Comparative analyses reveal its efficacy against Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuropharmacological Effects

The piperazine ring structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Case Study: Anticancer Mechanism

In a recent study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers, revealing significant results:

  • Apoptosis Induction : The compound promoted apoptosis in cancer cells.
  • Cell Cycle Arrest : Notable cell cycle arrest was observed in treated cells.

Mechanism of Action

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

The compound 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a derivative of benzothiazole and benzopyran, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The information is derived from various research studies and articles to ensure a well-rounded understanding of its potential applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C17H10ClNO2S
  • Molecular Weight : 327.785 g/mol
  • CAS Number : 660852-11-9
PropertyValue
LogP5.0315
PSA (Polar Surface Area)71.34

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

The compound has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms:

  • Cell Cycle Arrest : It promotes cell cycle arrest at specific phases, leading to reduced proliferation in cancer cells such as A431 and A549 .
  • Signaling Pathway Inhibition : It inhibits key signaling pathways, including AKT and ERK, which are crucial for cancer cell survival and proliferation .

Case Studies

  • Study on A431 and A549 Cell Lines :
    • Concentrations of 1, 2, and 4 μM were tested.
    • Results indicated a significant reduction in cell viability and migration .
    • The compound decreased inflammatory cytokines (IL-6 and TNF-α) in macrophage models, indicating potential dual action against cancer and inflammation .
  • Cytotoxicity Assessment :
    • The compound demonstrated IC50 values comparable to established anticancer agents.
    • It showed potent activity against non-small cell lung cancer (NSCLC) cells, highlighting its therapeutic promise in oncology .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been documented in various studies:

  • Cytokine Modulation : It significantly lowers the expression levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
  • Macrophage Activation : In vitro studies show that it can alter macrophage activation states, potentially reducing chronic inflammation associated with cancer progression .

Properties

CAS No.

660852-11-9

Molecular Formula

C17H10ClNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-chloro-7-methylchromen-4-one

InChI

InChI=1S/C17H10ClNO2S/c1-9-6-14-10(7-12(9)18)16(20)11(8-21-14)17-19-13-4-2-3-5-15(13)22-17/h2-8H,1H3

InChI Key

AHVXUWODOAFBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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